molecular formula C11H15FOS B7996556 4-Fluoro-2-iso-pentoxythiophenol CAS No. 1443326-37-1

4-Fluoro-2-iso-pentoxythiophenol

Cat. No.: B7996556
CAS No.: 1443326-37-1
M. Wt: 214.30 g/mol
InChI Key: QVUFFUBWKCJTGC-UHFFFAOYSA-N
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Description

4-Fluoro-2-iso-pentoxythiophenol is a chemical compound characterized by the presence of a fluorine atom, an iso-pentoxy group, and a thiophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 4-Fluoro-2-iso-pentoxythiophenol may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iso-pentoxythiophenol can undergo various chemical reactions, including:

    Oxidation: The thiophenol moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atom and iso-pentoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenol moiety can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the molecule.

Scientific Research Applications

4-Fluoro-2-iso-pentoxythiophenol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iso-pentoxythiophenol involves its interaction with specific molecular targets and pathways. The fluorine atom and iso-pentoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The thiophenol moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorothiophenol: Lacks the iso-pentoxy group, making it less complex.

    2-Iso-pentoxythiophenol: Does not contain the fluorine atom, affecting its reactivity.

    4-Fluoro-2-methoxythiophenol: Contains a methoxy group instead of an iso-pentoxy group, leading to different chemical properties.

Uniqueness

4-Fluoro-2-iso-pentoxythiophenol is unique due to the combination of the fluorine atom and the iso-pentoxy group on the thiophenol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-fluoro-2-(3-methylbutoxy)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FOS/c1-8(2)5-6-13-10-7-9(12)3-4-11(10)14/h3-4,7-8,14H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUFFUBWKCJTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=CC(=C1)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801268697
Record name Benzenethiol, 4-fluoro-2-(3-methylbutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443326-37-1
Record name Benzenethiol, 4-fluoro-2-(3-methylbutoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443326-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenethiol, 4-fluoro-2-(3-methylbutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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